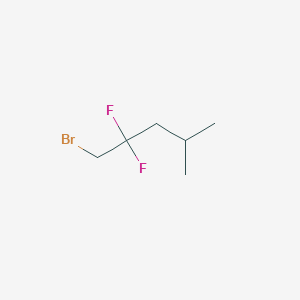![molecular formula C11H21N B13610006 4-(Bicyclo[2.2.1]heptan-2-yl)butan-2-amine](/img/no-structure.png)
4-(Bicyclo[2.2.1]heptan-2-yl)butan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Bicyclo[221]heptan-2-yl)butan-2-amine is a compound with a unique bicyclic structure It is characterized by a bicyclo[221]heptane ring system attached to a butan-2-amine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bicyclo[221]heptan-2-yl)butan-2-amine typically involves the formation of the bicyclo[22One common method involves the use of a [4 + 2] cycloaddition reaction to form the bicyclic ring system . This reaction is often catalyzed by organocatalysts under mild conditions, allowing for high enantioselectivity.
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities using optimized reaction conditions. Companies like ChemScene provide bulk manufacturing and sourcing services for such compounds .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Bicyclo[2.2.1]heptan-2-yl)butan-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert ketones or other functional groups back to the amine.
Substitution: The amine group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can produce a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
4-(Bicyclo[2.2.1]heptan-2-yl)butan-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research has explored its use in developing new drugs, particularly for conditions involving the central nervous system.
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(Bicyclo[2.2.1]heptan-2-yl)butan-2-amine involves its interaction with molecular targets such as NMDA receptors. As an NMDA receptor antagonist, it binds to the receptor and inhibits its activity, which can modulate neurotransmission and potentially provide therapeutic effects for neurodegenerative disorders .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Norborneol: A similar compound with a bicyclo[2.2.1]heptane structure but with an alcohol group instead of an amine.
2-Phenyl-N-(2-(piperidin-1-yl)ethyl)bicyclo[2.2.1]heptan-2-amine: Another compound with a similar bicyclic structure, studied for its NMDA receptor antagonist properties.
Uniqueness
4-(Bicyclo[221]heptan-2-yl)butan-2-amine is unique due to its specific combination of the bicyclo[221]heptane ring system and the butan-2-amine group
Eigenschaften
Molekularformel |
C11H21N |
|---|---|
Molekulargewicht |
167.29 g/mol |
IUPAC-Name |
4-(2-bicyclo[2.2.1]heptanyl)butan-2-amine |
InChI |
InChI=1S/C11H21N/c1-8(12)2-4-10-6-9-3-5-11(10)7-9/h8-11H,2-7,12H2,1H3 |
InChI-Schlüssel |
MKBWRWLHIVBMDX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC1CC2CCC1C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







